N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide
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Overview
Description
N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide is a complex organic compound featuring a pyrrole ring substituted with dimethyl and trifluoroacetyl groups, linked to a phenyl ring and a fluorobenzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide typically involves multi-step organic reactions:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Substitution with Dimethyl and Trifluoroacetyl Groups: The pyrrole ring is then functionalized with dimethyl groups through alkylation reactions, and the trifluoroacetyl group is introduced via acylation using trifluoroacetic anhydride.
Coupling with Phenyl Ring: The functionalized pyrrole is coupled with a phenyl ring through a Suzuki coupling reaction, using palladium catalysts and appropriate boronic acids.
Formation of the Carboxamide: Finally, the fluorobenzenecarboxamide moiety is introduced through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution might use reagents like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology
Biologically, it may be investigated for its potential as a drug candidate due to its unique structural features, which could interact with various biological targets.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral properties, given the bioactivity of similar compounds.
Industry
Industrially, it might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The trifluoroacetyl group, in particular, might enhance binding affinity to certain proteins, while the fluorobenzenecarboxamide moiety could influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
N-{4-[2,5-dimethyl-3-(acetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide: Similar structure but lacks the trifluoroacetyl group.
N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-benzenecarboxamide: Similar but without the fluorine atom on the benzenecarboxamide moiety.
Uniqueness
The presence of the trifluoroacetyl group and the fluorobenzenecarboxamide moiety makes N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide unique. These groups can significantly influence the compound’s reactivity, stability, and biological activity, potentially offering advantages over similar compounds in terms of potency and selectivity.
Properties
IUPAC Name |
N-[4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)pyrrol-1-yl]phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N2O2/c1-12-11-17(19(28)21(23,24)25)13(2)27(12)15-9-7-14(8-10-15)26-20(29)16-5-3-4-6-18(16)22/h3-11H,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOULCPDOQXKBLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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